molecular formula C7H6ClN3 B1586955 1-(Chloromethyl)-1H-benzotriazole CAS No. 54187-96-1

1-(Chloromethyl)-1H-benzotriazole

Cat. No.: B1586955
CAS No.: 54187-96-1
M. Wt: 167.59 g/mol
InChI Key: VSEROABGEVRIRY-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. The chloromethyl group attached to the nitrogen atom in the triazole ring makes this compound particularly interesting for various chemical applications. It is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It is known that chloromethyl compounds typically react with organic substrates, particularly those containing active hydrogen atoms .

Mode of Action

1-(Chloromethyl)-1H-benzotriazole, like other chloromethyl compounds, is likely to undergo electrophilic substitution reactions . In these reactions, this compound would act as an electrophile, interacting with nucleophilic sites on its targets . This interaction could lead to the replacement of a hydrogen atom on the target molecule with the this compound, potentially altering the target’s properties or function .

Biochemical Pathways

It is known that electrophilic substitution reactions, such as those likely undergone by this compound, can have significant effects on biochemical pathways . For example, they can alter the structure and function of biomolecules, potentially disrupting normal cellular processes .

Pharmacokinetics

The properties of chloromethyl compounds, in general, suggest that they may be readily absorbed and distributed within the body due to their reactivity and small size . Their metabolism and excretion would likely depend on the specific biochemical reactions they undergo within the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its likely mode of action as an electrophile, it could potentially alter the structure and function of target molecules, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the presence of other reactive substances could compete with this compound for its targets, potentially affecting its efficacy . Additionally, factors such as temperature and pH could influence the rate and extent of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1H-benzotriazole can be synthesized through several methods. One common method involves the reaction of benzotriazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed:

    Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

    Oxidation Reactions: Products include benzotriazole-1-carboxaldehyde and benzotriazole-1-carboxylic acid.

    Reduction Reactions: Products include methylbenzotriazole.

Scientific Research Applications

1-(Chloromethyl)-1H-benzotriazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-(Bromomethyl)-1H-benzotriazole: Similar in structure but contains a bromomethyl group instead of a chloromethyl group.

    1-(Hydroxymethyl)-1H-benzotriazole: Contains a hydroxymethyl group, making it more reactive towards certain nucleophiles.

    1-(Methoxymethyl)-1H-benzotriazole: Contains a methoxymethyl group, which can influence its solubility and reactivity.

Uniqueness: 1-(Chloromethyl)-1H-benzotriazole is unique due to its specific reactivity profile, which is influenced by the presence of the chloromethyl group. This makes it particularly useful in substitution reactions where the chlorine atom can be readily replaced by other functional groups .

Properties

IUPAC Name

1-(chloromethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEROABGEVRIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391501
Record name 1-(Chloromethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54187-96-1
Record name 1-(Chloromethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Chloromethyl)-1H-benzotriazole
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Synthesis routes and methods

Procedure details

To 1-hydroxymethylbenzotriazole (59.6 g), prepared above, kept at ice-bath temp., 175 ml of thionyl chloride was added dropwise as long as a vigorous reaction continued. The reminder was added more rapidly. The mixture was then stirred and refluxed for 90 minutes. Excess thionyl chloride was removed by distillation, the last traces were removed by heating for a short time with 200 ml of methanol. After cooling and collecting on a funnel, the product weighted 45 g. (67%); melting point: 136° C; (lit. 136°-138° C.).
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there any studies exploring the biological activity of 1-(Chloromethyl)-1H-benzotriazole or its derivatives?

A2: While limited, some research explores the biological activity of this compound derivatives. One study investigated the cytotoxicity of a photoactivatable tricarbonyl manganese(I) complex containing this compound against leukemia cells []. This suggests potential applications in medicinal chemistry, but further research is necessary to fully understand the mechanism of action, efficacy, and safety profile of these compounds.

Q2: Can this compound be used as a building block for synthesizing other compounds?

A3: Yes, this compound serves as a versatile building block in organic synthesis. It can react with various nucleophiles, such as thiols and selenols, to form ligands []. These ligands, in turn, can complex with metal ions like silver(I) to generate catalysts used in organic reactions. For instance, silver(I) complexes with ligands derived from this compound have shown promising activity in catalyzing A3 coupling reactions, which are valuable for synthesizing propargylamines [].

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